molecular formula C9H11ClN2OS B1382321 1-[(5-amino-2-chlorophenyl)sulfanyl]-N,N-dimethylformamide CAS No. 1803606-82-7

1-[(5-amino-2-chlorophenyl)sulfanyl]-N,N-dimethylformamide

Cat. No.: B1382321
CAS No.: 1803606-82-7
M. Wt: 230.72 g/mol
InChI Key: NUOHRNMZRFXIIK-UHFFFAOYSA-N
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Description

1-[(5-amino-2-chlorophenyl)sulfanyl]-N,N-dimethylformamide is an organic compound with the molecular formula C9H11ClN2OS It is characterized by the presence of an amino group, a chlorophenyl group, and a sulfanyl group attached to a dimethylformamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-amino-2-chlorophenyl)sulfanyl]-N,N-dimethylformamide typically involves the reaction of 5-amino-2-chlorothiophenol with N,N-dimethylformamide dimethyl acetal. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as toluene or xylene. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 1-[(5-amino-2-chlorophenyl)sulfanyl]-N,N-dimethylformamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder, hydrochloric acid.

    Substitution: Amines, thiols.

Major Products Formed:

Scientific Research Applications

1-[(5-amino-2-chlorophenyl)sulfanyl]-N,N-dimethylformamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(5-amino-2-chlorophenyl)sulfanyl]-N,N-dimethylformamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological context .

Comparison with Similar Compounds

  • 1-[(5-amino-2-chlorophenyl)sulfanyl]-N,N-dimethylacetamide
  • 1-[(5-amino-2-chlorophenyl)sulfanyl]-N,N-dimethylthioformamide
  • 1-[(5-amino-2-chlorophenyl)sulfanyl]-N,N-dimethylcarbamate

Uniqueness: 1-[(5-amino-2-chlorophenyl)sulfanyl]-N,N-dimethylformamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications .

Biological Activity

1-[(5-amino-2-chlorophenyl)sulfanyl]-N,N-dimethylformamide (referred to as compound 1) is an organic compound characterized by its unique molecular structure, which includes an amino group, a chlorophenyl group, and a sulfanyl group. Its potential biological activities have garnered interest in various fields, particularly in antimicrobial and antiviral research.

The molecular formula of compound 1 is C9H11ClN2OS. It is known to undergo several chemical reactions, including oxidation, reduction, and substitution, which can modify its biological activity. The sulfanyl group can be oxidized to form sulfoxides or sulfones, while the chlorophenyl group can participate in nucleophilic substitution reactions with various nucleophiles .

Antimicrobial Properties

Research indicates that compound 1 exhibits significant antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. For instance, derivatives of similar compounds have shown minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Compound 1 and Related Derivatives

CompoundTarget PathogenMIC (μg/mL)Activity Type
Compound 1Staphylococcus aureus0.22Bactericidal
Compound 1Escherichia coli0.25Bactericidal
Derivative ACandida albicans32.6Fungicidal
Derivative BSalmonella typhimurium62.5Bacteriostatic

The biological activity of compound 1 is primarily attributed to its ability to interact with specific molecular targets within microbial cells. This interaction can lead to the disruption of cellular processes, such as membrane integrity and metabolic pathways. Studies suggest that the compound may bind to enzymes or receptors critical for microbial survival .

Antiviral Properties

In addition to its antimicrobial effects, compound 1 has been investigated for potential antiviral properties. Preliminary studies indicate that it may inhibit viral replication through mechanisms similar to those observed in antimicrobial activity, although detailed mechanisms remain to be elucidated .

Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of compound 1 revealed that modifications in the sulfanyl group significantly influenced antimicrobial activity. The most active derivative demonstrated a broad spectrum of activity against both bacterial and fungal strains, suggesting that structural optimization could enhance efficacy .

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis highlighted the importance of the chlorophenyl moiety in enhancing biological activity. Substituents on this group were found to affect binding affinity to microbial targets, thus influencing overall potency .

Properties

IUPAC Name

S-(5-amino-2-chlorophenyl) N,N-dimethylcarbamothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2OS/c1-12(2)9(13)14-8-5-6(11)3-4-7(8)10/h3-5H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUOHRNMZRFXIIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)SC1=C(C=CC(=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(5-amino-2-chlorophenyl)sulfanyl]-N,N-dimethylformamide
Reactant of Route 2
1-[(5-amino-2-chlorophenyl)sulfanyl]-N,N-dimethylformamide
Reactant of Route 3
1-[(5-amino-2-chlorophenyl)sulfanyl]-N,N-dimethylformamide
Reactant of Route 4
Reactant of Route 4
1-[(5-amino-2-chlorophenyl)sulfanyl]-N,N-dimethylformamide
Reactant of Route 5
1-[(5-amino-2-chlorophenyl)sulfanyl]-N,N-dimethylformamide
Reactant of Route 6
1-[(5-amino-2-chlorophenyl)sulfanyl]-N,N-dimethylformamide

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